N3-phenylpyridine-2,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N3-phenylpyridine-2,3-diamine is an organic compound with the molecular formula C11H11N3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-phenylpyridine-2,3-diamine typically involves the reaction of pyridine derivatives with phenylamine under specific conditions. One common method includes the nitration of pyridine followed by reduction and subsequent amination . The reaction conditions often involve the use of solvents like sulfur dioxide and reagents such as dinitrogen pentoxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
N3-phenylpyridine-2,3-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for nitration, hydrogen gas for reduction, and various halides for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions include nitro derivatives, amino derivatives, and substituted pyridines. These products are often used as intermediates in the synthesis of more complex molecules .
Scientific Research Applications
N3-phenylpyridine-2,3-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N3-phenylpyridine-2,3-diamine involves its interaction with specific molecular targets. It can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved often include inhibition of specific enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N3-phenylpyridine-2,3-diamine include:
- 2-phenylpyridine
- 3-phenylpyridine
- 4-phenylpyridine
Uniqueness
This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
CAS No. |
68765-56-0 |
---|---|
Molecular Formula |
C11H11N3 |
Molecular Weight |
185.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.